molecular formula C12H27NO2Si B11863336 Trimethylsilyl bis(2-methylpropyl)carbamate CAS No. 89029-17-4

Trimethylsilyl bis(2-methylpropyl)carbamate

Cat. No.: B11863336
CAS No.: 89029-17-4
M. Wt: 245.43 g/mol
InChI Key: WBNFOHDLXMIOAV-UHFFFAOYSA-N
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Description

Trimethylsilyl diisobutylcarbamate is an organic compound characterized by the presence of a trimethylsilyl group and a diisobutylcarbamate moiety. This compound is known for its utility in organic synthesis, particularly as a protecting group for amines and alcohols. The trimethylsilyl group imparts unique properties to the molecule, such as increased volatility and chemical inertness, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl diisobutylcarbamate can be synthesized through the reaction of trimethylsilyl chloride with diisobutylcarbamate in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the desired product by neutralizing the hydrochloric acid by-product .

Industrial Production Methods

Industrial production of trimethylsilyl diisobutylcarbamate follows similar synthetic routes but on a larger scale. The process involves the use of automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl diisobutylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylsilyl diisobutylcarbamate has diverse applications in scientific research:

    Chemistry: Used as a protecting group for amines and alcohols in organic synthesis.

    Biology: Employed in the modification of biomolecules to enhance their stability and reactivity.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to protect functional groups during synthesis.

    Industry: Utilized in the production of high-purity chemicals and materials.

Mechanism of Action

The mechanism of action of trimethylsilyl diisobutylcarbamate involves the protection of functional groups through the formation of stable silyl ethers or carbamates. The trimethylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. Upon deprotection, the trimethylsilyl group is removed, revealing the original functional group .

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl chloride
  • Trimethylsilyl cyanide
  • Trimethylsilyl trifluoromethanesulfonate

Uniqueness

Trimethylsilyl diisobutylcarbamate is unique due to its combination of a trimethylsilyl group and a diisobutylcarbamate moiety. This dual functionality allows it to serve as a versatile protecting group in organic synthesis, providing both steric protection and chemical stability .

Properties

CAS No.

89029-17-4

Molecular Formula

C12H27NO2Si

Molecular Weight

245.43 g/mol

IUPAC Name

trimethylsilyl N,N-bis(2-methylpropyl)carbamate

InChI

InChI=1S/C12H27NO2Si/c1-10(2)8-13(9-11(3)4)12(14)15-16(5,6)7/h10-11H,8-9H2,1-7H3

InChI Key

WBNFOHDLXMIOAV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)O[Si](C)(C)C

Origin of Product

United States

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